Almokalant

Descripción general

Descripción

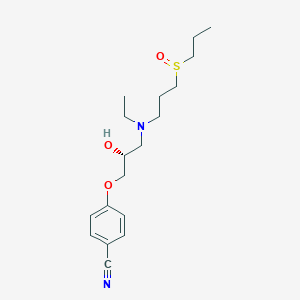

Almokalant es un fármaco antiarrítmico de clase III que se utiliza principalmente para tratar la arritmia mediante el bloqueo de los canales de potasio. Es conocido por su capacidad de prolongar la duración del potencial de acción y el período refractario en las células cardíacas, lo que ayuda a estabilizar los ritmos cardíacos anormales . This compound tiene una fórmula molecular de C18H28N2O3S y una masa molar de 352,49 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de almokalant implica múltiples pasos, comenzando con la preparación de los compuestos intermedios. Uno de los pasos clave incluye la reacción de 4-hidroxibenzonitrilo con 3-cloropropanol en presencia de una base para formar 4-(3-cloropropoxi)benzonitrilo. Este intermedio luego se hace reaccionar con etilamina y 3-(propilsulfinil)propilamina en condiciones controladas para producir this compound .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para garantizar que cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Almokalant sufre diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar derivados de sulfóxido.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfóxido nuevamente a la forma de sulfuro.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la porción de benzonitrilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperoxibenzoico.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados de sulfóxido, formas de sulfuro reducidas y compuestos de benzonitrilo sustituidos .

Aplicaciones Científicas De Investigación

Almokalant is a Class III antiarrhythmic agent that functions as a potassium channel blocker, specifically inhibiting the rapid component of the delayed rectifier potassium current (Ikr), which is crucial for cardiac repolarization. It is used primarily in cardiology for the treatment of cardiac arrhythmias.

Management of Arrhythmias

This compound is used for treating various types of arrhythmias due to its potassium channel blocking properties. It acts as a selective blocker of the delayed outward potassium current (Ikr) in heart cells, prolonging the action potential duration in heart cells, which helps to regulate heart rhythm and prevent arrhythmias. this compound has been studied for its proarrhythmic effects, particularly in relation to the rate of infusion, QT dispersion, and early afterdepolarizations.

Research Findings: this compound's effects on sustained reentrant supraventricular tachycardias have been investigated . this compound caused bundle branch block and 2:1 AV block during sustained supraventricular tachycardia . These findings emphasize the importance of studying drug effects at rates in the range of clinical tachycardias that expose the conduction system to the limits of its refractoriness .

Electrophysiological Effects

This compound exhibits pure Class III effects with no signs of beta-blockade or unwanted hemodynamic effects . this compound significantly prolonged the QTend intervals during sinus rhythm and during TAS at 100 beats/min and increased the effective refractory period of the atria (AERP) . There was no alteration in either the cardiac conduction (PQ and QRS), or blood pressure (BP) sinus node function, or the ERP of the atrioventricular (AV) node .

Effects on Tachycardia: this compound can increase the RR interval during tachycardia and prolong the QT interval during tachycardia . Bundle branch block during tachycardia developed during this compound infusion . Rapid baseline tachycardia, increasing this compound dose, and an increasing number of induced tachycardias correlated with the appearance of bundle branch block .

Comparative Analysis with Other Antiarrhythmic Agents

This compound shares similarities with other antiarrhythmic agents but possesses unique characteristics that distinguish it from them.

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Dofetilide | Class III | Potassium channel blocker | Selective IKr blocker; less teratogenic risk |

| Sotalol | Class III | Potassium channel blocker | Also has beta-blocking properties |

| Ibutilide | Class III | Potassium channel blocker | Rapid onset; primarily used for acute settings |

This compound's unique mechanism as a selective IKr blocker and its specific pharmacokinetic profile set it apart from these compounds.

Experimental Studies

Animal Studies: Anaesthetized rabbits or cats were given a continuous infusion of methoxamine and this compound, and the effects on incidence of torsade de pointes and QT dispersion were examined. The rate of infusion of repolarization delaying agents may influence the dispersion of repolarization and play a decisive role in the initiation of torsade de pointes.

Variability of APD: H 345/52 and this compound prolonged APD to a similar degree but increased the temporal variability of APD differently . this compound prolonged the Purkinje fiber APD preferentially, whereas H 345/52 homogeneously prolonged APD in both tissue types .

Clinical Trials

In a Scandinavian multicenter, placebo-controlled trial, the antiarrhythmic efficacy of this compound was investigated in patients with paroxysmal supraventricular tachycardia . The study included patients with reciprocating tachycardia due to either Wolff-Parkinson-White (WPW) syndrome or atrioventricular nodal reentry tachycardia (AVNRT) and were studied with transesophageal atrial stimulation .

Safety and Tolerance

This compound was well-tolerated in studies, and the only side effect noted was a brief metallic taste after a high dose . T-wave morphology changes of short duration were observed, sometimes with the development of pronounced, biphasic T waves, corresponding to high plasma peak values .

Other Applications

Mecanismo De Acción

Almokalant ejerce sus efectos bloqueando selectivamente el componente rápido de la corriente rectificadora retardada de potasio (I_Kr) en las células cardíacas. Este bloqueo prolonga la duración del potencial de acción y el período refractario, estabilizando así los ritmos cardíacos anormales. Los objetivos moleculares de this compound incluyen los canales de potasio, específicamente los canales hERG (gen humano relacionado con Ether-à-go-go) .

Comparación Con Compuestos Similares

Compuestos similares

Vernakalant: Otro fármaco antiarrítmico de clase III que también se dirige a los canales de potasio pero tiene una estructura química diferente.

Ibutilida: Un agente antiarrítmico de clase III que actúa activando una corriente de sodio lenta hacia adentro y bloqueando I_Kr.

Dofetilida: Un bloqueador selectivo de I_Kr que se utiliza para tratar la fibrilación auricular y el aleteo

Singularidad de Almokalant

This compound es único debido a su objetivo específico de los canales I_Kr y su capacidad para prolongar la duración del potencial de acción sin afectar significativamente otros canales iónicos. Esta acción selectiva lo convierte en una herramienta valiosa para estudiar las propiedades electrofisiológicas de las células cardíacas y desarrollar nuevas terapias antiarrítmicas .

Actividad Biológica

Almokalant is a selective potassium channel blocker classified as a class III antiarrhythmic agent. It has been extensively studied for its effects on cardiac arrhythmias, particularly in the context of supraventricular tachycardia. This article presents a detailed overview of the biological activity of this compound, including its mechanisms, clinical efficacy, and metabolic pathways.

This compound primarily acts by blocking the delayed outward potassium current (I_K) in cardiac myocytes, which is crucial for repolarization during the cardiac action potential. This blockade prolongs the action potential duration and refractory period, thereby reducing the likelihood of reentrant arrhythmias. The compound's selectivity for potassium channels makes it a valuable tool in managing conditions characterized by abnormal heart rhythms.

Case Studies and Clinical Trials

A significant multicenter, placebo-controlled trial assessed the antiarrhythmic efficacy of this compound in patients with paroxysmal supraventricular tachycardia. The study involved 87 patients with a mean age of 50 years, divided into groups receiving various concentrations of this compound (20, 50, 100, and 150 nM). The results indicated a dose-dependent response in terminating induced tachycardia:

| This compound Concentration (nM) | Patients with Termination (%) |

|---|---|

| Placebo | 15% (3/20) |

| 20 | 19% (7/36) |

| 50 | 28% (10/36) |

| 100 | 40% (14/35) |

| 150 | 56% (5/9) |

These findings suggest that higher concentrations of this compound significantly enhance its efficacy in terminating tachycardia episodes .

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism in the liver and kidneys, primarily through glucuronidation. Research indicates that it forms several isomeric glucuronides, which are detectable in human urine. The metabolic pathways involve various enzymes that contribute to the drug's pharmacokinetic profile, influencing both its therapeutic effects and potential side effects .

Safety Profile and Side Effects

While this compound demonstrates significant antiarrhythmic properties, it is associated with certain risks. The drug can induce torsades de pointes (TdP), a potentially life-threatening arrhythmia characterized by prolonged QT intervals. Studies have shown that this compound can lead to increased repolarization duration and early afterdepolarizations (EADs), raising concerns about its safety profile in susceptible populations .

Propiedades

IUPAC Name |

4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHOBBKJBYLXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869693 | |

| Record name | Almokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123955-10-2 | |

| Record name | Almokalant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123955-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.